

# MitoMark Red I: An In-depth Technical Guide for Cellular Research

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## Compound of Interest

Compound Name: MitoMark Red I

Cat. No.: B1677169

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## Core Principles and Mechanism of Action

**MitoMark Red I** is a red-fluorescent stain that selectively accumulates in the mitochondria of living cells.[1][2] Its fluorescence intensity is directly dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[2][3][4] The dye is cell-permeable and becomes sequestered in mitochondria due to the negative mitochondrial membrane potential.[1][3] In healthy cells with a high mitochondrial membrane potential, the dye aggregates in the mitochondria and emits a bright red fluorescence. Conversely, in apoptotic or unhealthy cells with a depolarized mitochondrial membrane, the dye's accumulation and fluorescence are significantly reduced.

## Technical Specifications

A summary of the key quantitative data for **MitoMark Red I** is presented below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~578 nm	[1][2][3]
Emission Maximum ( $\lambda_{em}$ )	~599 nm	[1][2][3]
Molecular Weight	531.52 g/mol	[3][5]
Formula	C <sub>32</sub> H <sub>32</sub> Cl <sub>2</sub> N <sub>2</sub> O	[3][5]
Purity	≥90%	[2][3]
Extinction Coefficient ( $\epsilon$ )	117,000 M <sup>-1</sup> cm <sup>-1</sup>	[2][3]
Storage	Store at -20°C	[2][3][5]
CAS Number	167095-09-2	[2][3]

## Experimental Protocols

### General Guidelines and Reagent Preparation

- **Stock Solution Preparation:** It is recommended to prepare a stock solution of **MitoMark Red I** in high-quality anhydrous dimethylsulfoxide (DMSO).[2][3]
- **Working Concentration:** The optimal working concentration can vary depending on the cell type and experimental conditions. For live-cell imaging, a concentration range of 25–500 nM is recommended.[6] For staining cells that will be fixed and permeabilized, a concentration of 100–500 nM is suggested.[6] It is advisable to keep the dye concentration as low as possible to minimize potential artifacts.[6]

### Protocol 1: Staining of Live Cells for Fluorescence Microscopy

This protocol is adapted for staining live HeLa cells and can be optimized for other cell types.[2]

Materials:

- **MitoMark Red I**
- Anhydrous DMSO

- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Live HeLa cells cultured on coverslips or in imaging dishes
- Incubator at 37°C

Procedure:

- Prepare a fresh working solution of **MitoMark Red I** by diluting the DMSO stock solution in HBSS to the desired final concentration (e.g., 200 nM).[\[2\]](#)
- Remove the culture medium from the cells.
- Add the **MitoMark Red I** working solution to the cells.
- Incubate the cells for 30 minutes at 37°C.[\[2\]](#)
- Wash the cells with fresh, pre-warmed growth medium.[\[6\]](#)
- Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

## Protocol 2: Staining for Flow Cytometry

This protocol provides a general framework for labeling suspended cells for flow cytometric analysis.

Materials:

- **MitoMark Red I**
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS)
- Cell suspension (e.g., peripheral blood mononuclear cells, cell lines)
- Flow cytometry tubes
- Flow cytometer

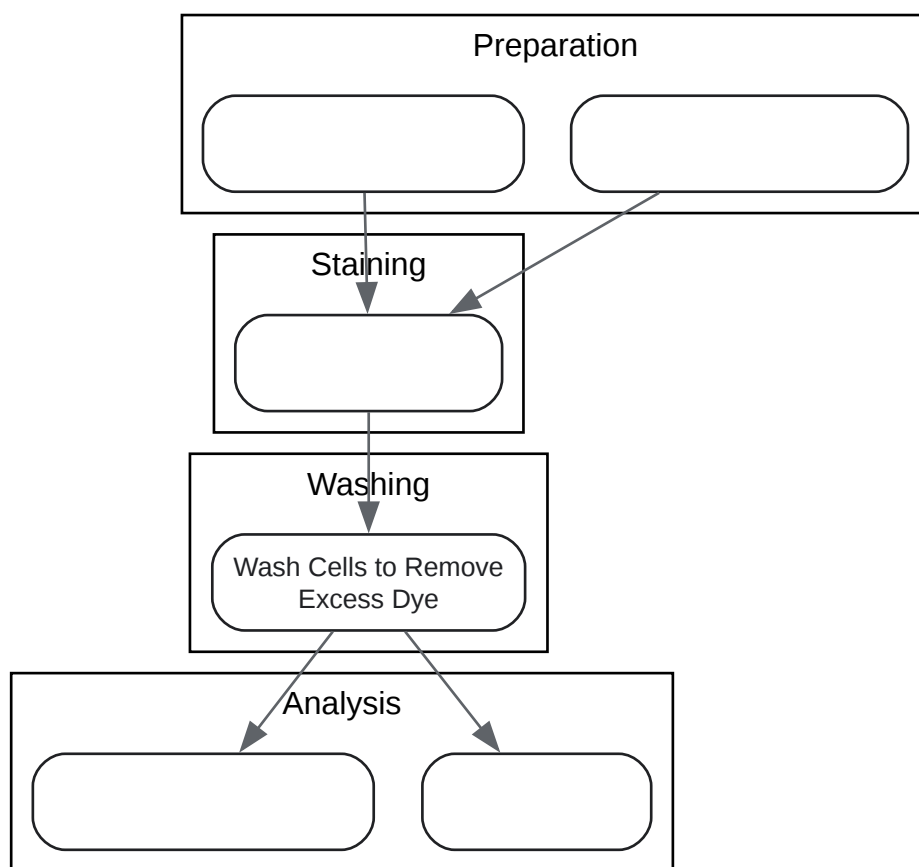
#### Procedure:

- Prepare a 1X working solution of **MitoMark Red I** by diluting the stock solution in PBS.
- Aliquot approximately  $1 \times 10^6$  cells in suspension into each flow cytometry tube.[\[7\]](#)
- If performing multi-color analysis, label cells with other reagents such as antibodies or viability dyes.[\[7\]](#)
- Wash the cells with PBS and discard the supernatant.[\[7\]](#)
- Resuspend each cell pellet in 1 mL of the 1X **MitoMark Red I** working solution.[\[7\]](#)
- Incubate the cells for 30-60 minutes at 37°C, protected from light.[\[7\]](#)
- Analyze the cells by flow cytometry using an appropriate excitation laser (e.g., 561 nm) and emission filter (e.g., 620/15 nm).[\[7\]](#)

## Visualizing Experimental Workflows and Principles

### Mitochondrial Staining Workflow

The following diagram illustrates the general workflow for staining cells with **MitoMark Red I** and subsequent analysis.

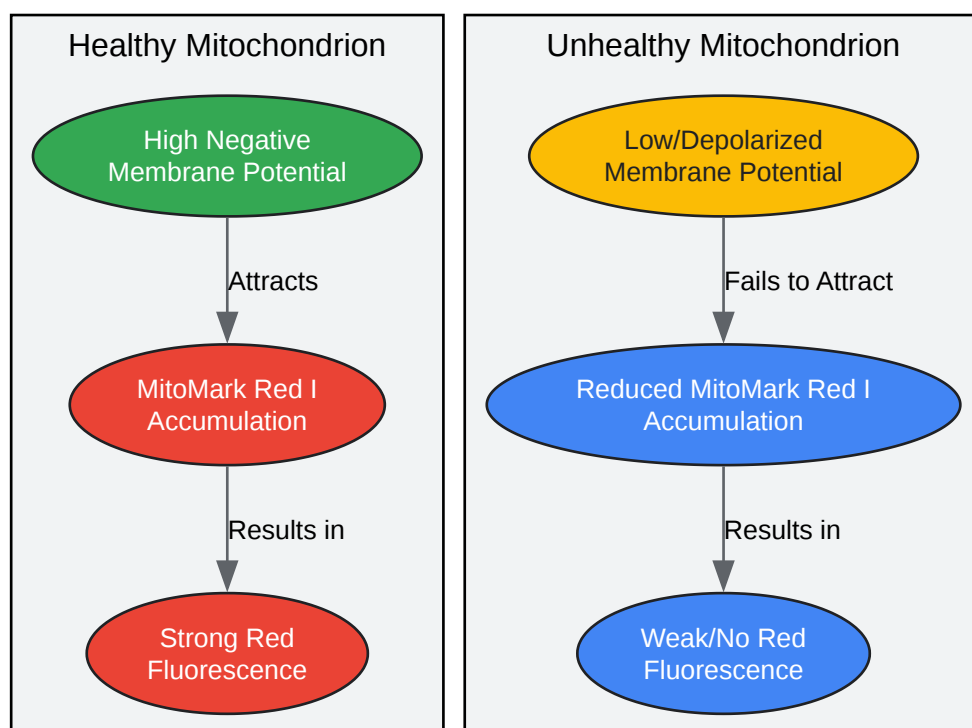


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Caption: General experimental workflow for **MitoMark Red I** staining.

## Principle of Mitochondrial Membrane Potential-Dependent Accumulation

This diagram illustrates the principle of how **MitoMark Red I** accumulation is dependent on the mitochondrial membrane potential.



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Caption: Dependence of **MitoMark Red I** accumulation on mitochondrial membrane potential.

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